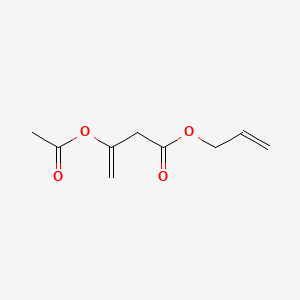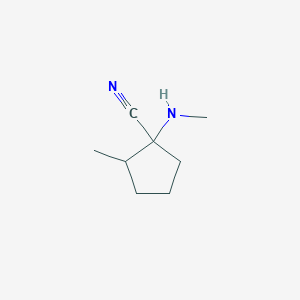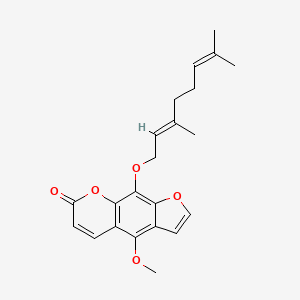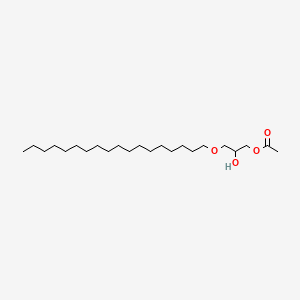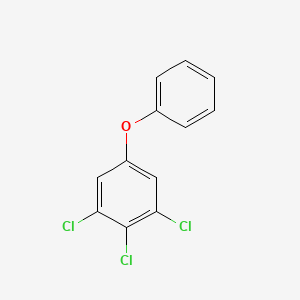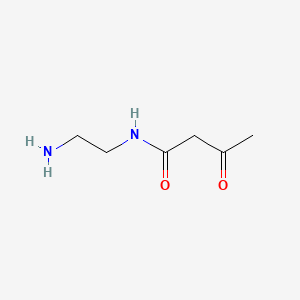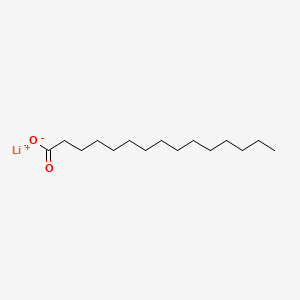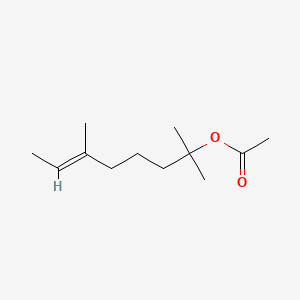
2,6-Dimethyloct-6-en-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyloct-6-en-2-yl acetate is an organic compound with the molecular formula C12H22O2. It is known for its distinctive chemical structure, which includes a double bond and an acetate group. This compound is often used in various industrial and research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Dimethyloct-6-en-2-yl acetate can be synthesized through the esterification of 2,6-dimethyloct-6-en-2-ol with acetic anhydride in the presence of a catalyst such as pyridine and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction typically involves heating the mixture and then purifying the product through distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced purification techniques such as fractional distillation and chromatography to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyloct-6-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyloct-6-en-2-yl acetate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of fragrances, flavors, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 2,6-Dimethyloct-6-en-2-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. Additionally, the double bond in the compound’s structure allows it to engage in various addition reactions, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethyloct-7-en-2-ol: Similar structure but lacks the acetate group.
3,7-Dimethyloct-6-enyl acetate: Similar structure with slight variations in the position of the double bond and functional groups.
Uniqueness
2,6-Dimethyloct-6-en-2-yl acetate is unique due to its specific combination of a double bond and an acetate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in the formulation of fragrances and flavors .
Eigenschaften
CAS-Nummer |
71662-23-2 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
[(E)-2,6-dimethyloct-6-en-2-yl] acetate |
InChI |
InChI=1S/C12H22O2/c1-6-10(2)8-7-9-12(4,5)14-11(3)13/h6H,7-9H2,1-5H3/b10-6+ |
InChI-Schlüssel |
XSRPTQWSAJWCQZ-UXBLZVDNSA-N |
Isomerische SMILES |
C/C=C(\C)/CCCC(C)(C)OC(=O)C |
Kanonische SMILES |
CC=C(C)CCCC(C)(C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


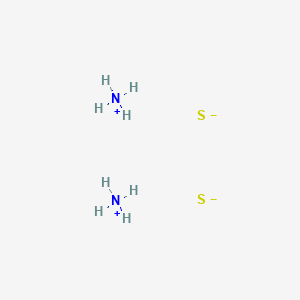
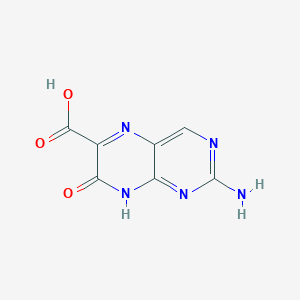

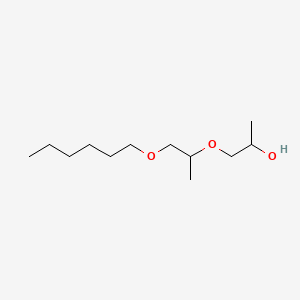

![4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde](/img/structure/B12655473.png)
